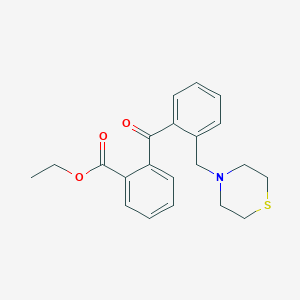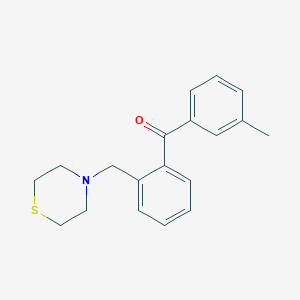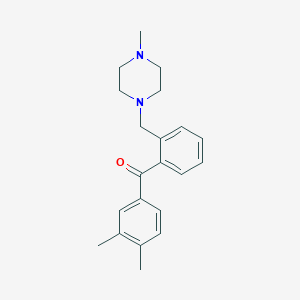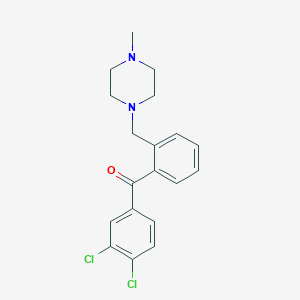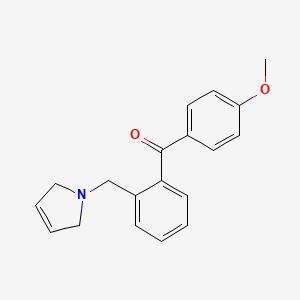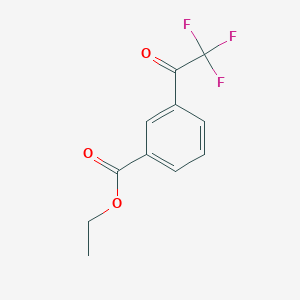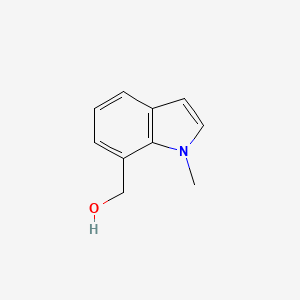
(1-Methyl-1H-indol-7-yl)methanol
Übersicht
Beschreibung
“(1-methyl-1H-indol-7-yl)methanol” is a chemical compound with the molecular formula C10H11NO. Its molecular weight is 161.20 g/mol . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: CN1C=CC2=CC=CC(CO)=C12 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 161.20 g/mol . More detailed physical and chemical properties are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Krebsbehandlung
“(1)-Methyl-(1H)-indol-(7)-yl)methanol” und seine Derivate haben sich bei der Behandlung von Krebs als vielversprechend erwiesen. Sie werden auf ihre Fähigkeit untersucht, Krebszellen anzugreifen, wobei Forschungsarbeiten darauf hindeuten, dass Indolderivate in diesem Bereich biologisch aktive Verbindungen sein können .
Mikrobielle Infektionskontrolle
Indolderivate, einschließlich “(1)-Methyl-(1H)-indol-(7)-yl)methanol”, wurden als potenzielle antimikrobielle Mittel identifiziert. Ihre Anwendung bei der Kontrolle mikrobieller Infektionen ist ein bedeutendes Forschungsgebiet, insbesondere bei der Entwicklung neuer Antibiotika .
Neurologische Erkrankungen
Forschungen deuten darauf hin, dass Indolderivate eine Rolle bei der Behandlung verschiedener neurologischer Erkrankungen spielen könnten. Die Wechselwirkung der Verbindung mit dem zentralen Nervensystem macht sie zu einem Kandidaten für die Entwicklung von Behandlungen für Krankheiten wie Alzheimer und Parkinson .
Landwirtschaftliche Anwendungen
In der Landwirtschaft kann “(1)-Methyl-(1H)-indol-(7)-yl)methanol” zur Entwicklung neuer Werkzeuge zur Pflanzenidentifizierung und Biomasseabschätzung verwendet werden. Dies ist entscheidend für das Pflanzenmanagement, die Forstwirtschaft und die Bemühungen um den Umweltschutz .
Anti-Doping im Sport
Die Verbindung hat potenzielle Anwendungen in der Anti-Doping-Forschung. Sie könnte verwendet werden, um analytische Werkzeuge zur Erkennung verbotener Substanzen bei Sportlern zu entwickeln oder zu optimieren und so zu fairen Sportpraktiken beizutragen .
Arzneimittelentwicklung
Die strukturelle Vielseitigkeit von “(1)-Methyl-(1H)-indol-(7)-yl)methanol” ermöglicht die Synthese einer breiten Palette pharmakologisch aktiver Medikamente. Sein Indolkern ist ein wertvolles Gerüst in der pharmazeutischen Chemie .
Safety and Hazards
Wirkmechanismus
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A . The interaction of these compounds with their targets can lead to changes in the target’s function, which can result in the observed biological activities.
Biochemical Pathways
For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . The affected pathways and their downstream effects can vary widely depending on the specific indole derivative and its targets.
Result of Action
Indole derivatives have been shown to have various biological activities, suggesting that they can have significant molecular and cellular effects . For example, some indole derivatives have shown antiviral activity, suggesting that they can affect viral replication at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
(1-methylindol-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-6-5-8-3-2-4-9(7-12)10(8)11/h2-6,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTPJITYDAXWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640444 | |
| Record name | (1-Methyl-1H-indol-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
854778-61-3 | |
| Record name | (1-Methyl-1H-indol-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

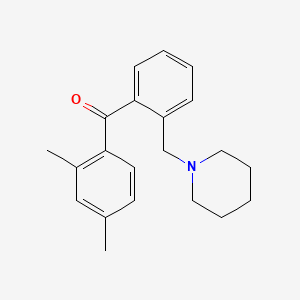
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-thiomethyl benzophenone](/img/structure/B1614321.png)
![3'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614323.png)
